molecular formula C14H10ClIN2O2S B566886 1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methyl-7-azaindole CAS No. 1227267-09-5

1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methyl-7-azaindole

Cat. No. B566886
CAS RN: 1227267-09-5
M. Wt: 432.66
InChI Key: PGIOKFIHZFWDDX-UHFFFAOYSA-N
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Description

1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methyl-7-azaindole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 7-azaindole and has a unique chemical structure that makes it an interesting subject of study.

Mechanism of Action

The mechanism of action of 1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methyl-7-azaindole involves the inhibition of CDK2 and CDK7 enzymes. These enzymes are involved in the regulation of the cell cycle, and their inhibition leads to cell cycle arrest and ultimately cell death. The compound achieves this by binding to the active site of the enzyme, thereby preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methyl-7-azaindole have been studied extensively. It has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methyl-7-azaindole is its potent inhibitory activity against CDK2 and CDK7 enzymes, which makes it a promising candidate for the development of anticancer drugs. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo. It also exhibits some toxicity towards normal cells, which may limit its use in clinical settings.

Future Directions

There are several future directions for the study of 1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methyl-7-azaindole. One possible direction is the development of more potent derivatives of the compound that exhibit higher selectivity towards cancer cells and lower toxicity towards normal cells. Another direction is the study of the mechanism of action of the compound in more detail, which may lead to the identification of new targets for cancer therapy. Additionally, the compound may be studied for its potential applications in other fields such as neurology and immunology.

Synthesis Methods

The synthesis of 1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methyl-7-azaindole involves the reaction of 5-chloro-2-iodo-6-methyl-7-azaindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methyl-7-azaindole.

Scientific Research Applications

1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methyl-7-azaindole has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against certain enzymes such as CDK2 and CDK7, which are involved in cell cycle regulation. This makes it a promising candidate for the development of anticancer drugs.

properties

IUPAC Name

1-(benzenesulfonyl)-5-chloro-2-iodo-6-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIN2O2S/c1-9-12(15)7-10-8-13(16)18(14(10)17-9)21(19,20)11-5-3-2-4-6-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIOKFIHZFWDDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

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